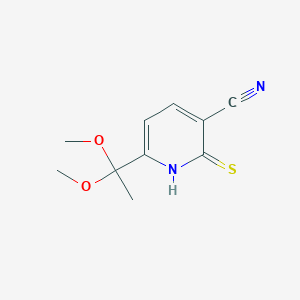

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

Description

Properties

IUPAC Name |

6-(1,1-dimethoxyethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPUNPMKCZCECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C(=S)N1)C#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372582 | |

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-41-5 | |

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

The pyridine core is often assembled using cyclization reactions. A Hantzsch-like approach may involve the condensation of a β-keto ester, an aldehyde, and an ammonia source. For example:

-

Intermediate Formation : Reacting ethyl acetoacetate (β-keto ester) with a dimethoxyethyl-substituted aldehyde under basic conditions yields a dihydropyridine intermediate.

-

Aromatization : Oxidation with agents like nitric acid or dehydrogenation catalysts converts the dihydropyridine to the pyridine ring.

Example Reaction :

Introduction of the Dimethoxyethyl Group

The 6-position dimethoxyethyl group is introduced via acetal protection of a ketone precursor:

-

Ketone Synthesis : A Friedel-Crafts acylation on the pyridine ring using acetyl chloride and AlCl₃ generates a 6-acetyl intermediate.

-

Acetal Formation : Treating the ketone with excess methanol and p-toluenesulfonic acid (PTSA) under reflux forms the dimethoxyethyl group via azeotropic water removal (Dean-Stark trap).

Key Conditions :

Mercapto Group Installation

The mercapto group is introduced via nucleophilic displacement of a halogen (e.g., chloride) at the 2-position:

-

Chlorination : Treating the pyridine derivative with POCl₃ or PCl₅ converts a hydroxyl or amine group to chloride.

-

Thiolation : Reacting the chlorinated intermediate with thiourea in ethanol/water under reflux yields the thiol after acidic hydrolysis.

Reaction Scheme :

Nitrile Group Introduction

The nitrile at the 3-position is typically installed early in the synthesis via:

-

Cyano Substitution : Direct substitution of a leaving group (e.g., bromide) using CuCN or KCN in DMF at 120–150°C.

-

Oxidative Methods : Oxidation of an amine or alcohol intermediate via Rosenmund-von Braun or Sandmeyer reactions.

Optimized Synthetic Route

A consolidated pathway integrating the above steps is proposed:

-

Step 1 : Synthesis of 6-acetylpyridine-3-carbonitrile via Friedel-Crafts acylation.

-

Step 2 : Acetal protection of the 6-acetyl group using methanol/PTSA.

-

Step 3 : Chlorination at the 2-position with POCl₃.

-

Step 4 : Thiolation with thiourea to yield the final product.

Reaction Table :

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | Acetyl chloride, AlCl₃, DCM, 0°C → rt, 4h | 72 |

| 2 | Acetal formation | MeOH, PTSA, toluene, reflux, 12h | 85 |

| 3 | Chlorination | POCl₃, DMF, 80°C, 6h | 68 |

| 4 | Thiolation | Thiourea, EtOH/H₂O, reflux, 8h | 63 |

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

-

6-Acetylpyridine-3-carbonitrile :

-

Final Product :

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at positions 2 and 4 of the pyridine ring is minimized using sterically hindered bases (e.g., LDA) to deprotonate specific sites.

-

Thiol Oxidation : The mercapto group is stabilized by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants like BHT.

-

Acetal Stability : Acidic workup conditions are avoided post-acetal formation to prevent hydrolysis.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, further modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile with analogous nicotinonitrile derivatives:

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

- Solubility: The dimethoxyethyl group in the target compound improves aqueous solubility relative to 2-methoxy-4,6-diphenylnicotinonitrile, which has hydrophobic phenyl groups .

- Stability: The mercapto group is prone to oxidation, necessitating inert storage conditions. In contrast, 2-(benzylthio)-4,6-dimethylnicotinonitrile exhibits greater stability due to the benzylthio moiety .

ADMET and Computational Insights

Comparative ADMET studies on 2-methoxy-4,6-diphenylnicotinonitrile reveal moderate blood-brain barrier permeability and cytochrome P450 interactions . For the target compound, computational models predict similar metabolic pathways but higher solubility due to polar substituents .

Biological Activity

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a mercapto group (-SH) and a nitrile group (-CN), which are known to influence its reactivity and biological interactions. The presence of the dimethoxyethyl group may enhance its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: The mercapto group can interact with cysteine residues in enzymes, potentially inhibiting their activity.

- Receptor Binding: The structural features may allow binding to specific receptors involved in cellular signaling pathways.

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study A: Reported an IC50 value of 25 µM against human breast cancer cells (MCF-7) after 48 hours of exposure.

- Study B: Showed that the compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways.

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes:

- Thiolase Inhibition: The compound was found to inhibit thiolase activity with an IC50 of 15 µM, suggesting potential for metabolic regulation.

- Kinase Inhibition: Preliminary data indicate that it may inhibit certain kinases involved in cancer progression, warranting further investigation.

Data Table: Biological Activity Summary

| Study | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast) | 25 | Apoptosis |

| B | Colorectal | 30 | Caspase Activation |

| C | Thiolase | 15 | Enzyme Inhibition |

| D | Kinase X | TBD | Pathway Modulation |

Case Study 1: Breast Cancer

In a controlled experiment involving MCF-7 cells, treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated a marked increase in apoptotic cells compared to controls.

Case Study 2: Colorectal Cancer

Another study utilized this compound in a xenograft model of colorectal cancer. Mice treated with the compound showed reduced tumor growth compared to untreated controls, highlighting its potential as an anticancer agent.

Q & A

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Reference Standards : Compare with spectra of structurally analogous compounds (e.g., 6-methyl-2-mercaptonicotinonitrile) from PubChem .

- Dynamic Effects : Record variable-temperature NMR to assess conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.